Tert-butyl 4-ethylpyrrolidine-2-carboxylate
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Overview
Description
Tert-butyl 4-ethylpyrrolidine-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as carboxylic acid esters. These compounds are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-ethylpyrrolidine-2-carboxylate typically involves the esterification of 4-ethylpyrrolidine-2-carboxylic acid with tert-butyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. One common method involves the use of a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes. The flow microreactor system allows for better control over reaction conditions, leading to higher yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-ethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-ethylpyrrolidine-2-carboxylic acid.
Reduction: 4-ethylpyrrolidine-2-methanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-ethylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-ethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its targets. The pyrrolidine ring can interact with proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Proline: An amino acid with a pyrrolidine ring, used in protein synthesis.
Pyrrolizine: A bicyclic compound with potential biological activity.
Uniqueness
Tert-butyl 4-ethylpyrrolidine-2-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it a valuable building block in organic synthesis and drug discovery .
Properties
IUPAC Name |
tert-butyl 4-ethylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-5-8-6-9(12-7-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLARCRMRHHNKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(NC1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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